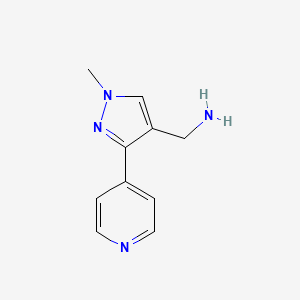

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine

Descripción

Propiedades

IUPAC Name |

(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-9(6-11)10(13-14)8-2-4-12-5-3-8/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOOYQLDZOPMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically involves the construction of the pyrazole core bearing a methyl substituent at the N-1 position, followed by introduction of the pyridin-4-ylmethylamine group at the 3-position of the pyrazole ring. Key steps include:

- Formation of 1-methyl-1H-pyrazole derivatives.

- Coupling or nucleophilic substitution with pyridin-4-ylmethyl halides or amines.

- Catalytic coupling reactions such as palladium- or copper-catalyzed cross-couplings.

- Purification by chromatography or recrystallization to obtain high-purity product.

Detailed Synthetic Routes and Conditions

Representative Synthetic Procedure

A typical synthesis starts with commercially available 4-pyridinemethanamine and 1-methyl-1H-pyrazole:

Formation of Pyrazole Intermediate : Methylhydrazine reacts with a suitable precursor under acidic ethanol conditions to yield the 1-methyl-pyrazole core.

Cross-Coupling Reaction : The pyrazole intermediate is coupled with a pyridin-4-ylmethyl halide or boronate ester using Pd(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium on carbon. Potassium phosphate or cesium carbonate serves as base. The reaction is conducted in polar aprotic solvents like dioxane or DMF under nitrogen atmosphere at 80 °C for 12–24 hours.

Reductive Amination or Substitution : If starting from pyridin-4-yl aldehyde, reductive amination with sodium triacetoxyborohydride in dichloromethane or methanol provides the methanamine linkage.

Purification : The crude product is purified by silica gel chromatography using methanol/dichloromethane gradients, followed by recrystallization to achieve high purity (>98%).

Analysis of Preparation Methods

Catalysts and Reagents

- Palladium Catalysts : Pd(PPh3)4 and Pd/C are effective for coupling reactions, providing good regioselectivity and yields.

- Copper Catalysts : Copper(I) bromide is used in Ullmann-type couplings, especially for aryl-amine bond formation.

- Bases : Potassium phosphate, cesium carbonate, and sodium hydride are common bases facilitating deprotonation and coupling.

- Reducing Agents : Sodium borohydride and sodium triacetoxyborohydride are employed in reductive amination steps.

Solvents and Reaction Conditions

- Polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (MeCN) are preferred to enhance reaction rates and solubility of reagents.

- Reaction temperatures range from ambient to 80 °C depending on the step, with microwave irradiation occasionally used to accelerate coupling.

- Nitrogen atmosphere is maintained to prevent oxidation of sensitive intermediates.

Purification Techniques

- Column chromatography on silica gel with methanol/dichloromethane or ethyl acetate/hexane gradients is standard to separate product from impurities.

- Recrystallization from suitable solvents further improves purity and yield.

Research Findings and Optimization Strategies

- Yield Improvement : Stepwise purification and optimization of catalyst loading and base equivalents can improve yields from moderate (~20%) to good (>50%).

- Regioselectivity : Choice of catalyst and solvent critically influences the selectivity of substitution at the pyrazole 3-position.

- Reaction Time Reduction : Microwave-assisted heating shortens reaction times significantly without compromising yield.

- Scalability : The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temp (°C) | Time | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed coupling | 1-methyl-1H-pyrazole, pyridin-4-ylmethyl halide | Pd(PPh3)4, K2CO3 | Dioxane | 80 | 12-24 h | 40-60 | Silica gel chromatography |

| Ullmann-type coupling | Pyrazole amine, pyridin-4-ylmethyl halide | CuBr, Cs2CO3 | DMSO | 35-60 | 24-72 h | 20-40 | Chromatography, recrystallization |

| Reductive amination | 1-methyl-1H-pyrazole-3-amine, pyridin-4-yl aldehyde | NaBH(OAc)3 | DCM, MeOH | RT | 16-24 h | 50-70 | Silica gel chromatography |

| Microwave-assisted coupling | Pyrazole boronate ester, pyridin-4-yl halide | Pd catalyst, K3PO4 | Dioxane/H2O | 120 | 30 min | Up to 60 | Chromatography |

Análisis De Reacciones Químicas

Types of Reactions

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the pyrazole or pyridine rings.

Reduction: Dihydro derivatives of the pyrazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing pyrazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine have shown efficacy against various cancer cell lines. A study demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis, suggesting a potential role in cancer therapy .

Antimicrobial Properties

Several studies have reported the antimicrobial activities of pyrazole-based compounds. The presence of the pyridine ring in this compound enhances its interaction with microbial targets, which can lead to effective antibacterial and antifungal agents. This compound's ability to disrupt microbial cell membranes has been noted as a mechanism of action .

Synthesis of Coordination Complexes

This compound serves as a versatile ligand in coordination chemistry. Its ability to coordinate with various metal ions has led to the development of novel metal complexes with enhanced properties. For example, platinum(II) complexes formed with pyrazole derivatives have exhibited interesting photophysical properties, making them suitable for applications in optoelectronic devices .

Photoluminescent Materials

The incorporation of this compound into polymer matrices has been explored for creating photoluminescent materials. These materials are being investigated for use in sensors and light-emitting devices due to their tunable emission properties when subjected to UV light .

Case Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer potential of this compound derivatives against human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Apoptosis induction |

| Compound B | 20 | Cell cycle arrest |

Case Study 2: Coordination Chemistry Applications

In another investigation, researchers synthesized a series of platinum(II) complexes using this compound as a ligand. These complexes were characterized using NMR and X-ray crystallography, revealing their potential as catalysts in organic transformations and their stability under various conditions .

Mecanismo De Acción

The mechanism of action of (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases, thereby modulating signal transduction pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to the active sites of these targets, blocking their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Effects

The following table summarizes key structural analogues and their properties:

Pharmacological and Chemical Properties

- AChE Inhibition: The target compound shares structural similarities with AChE inhibitors like 1-[3-(2-fluorophenyl)-1-methyl-pyrazol-4-yl]-N-(6-quinolylmethyl) methanamine (compound 4 in ), which has a fluorophenyl group.

- Electronic Effects : The trifluoromethyl analogue () introduces strong electron-withdrawing effects, which could alter electronic distribution and binding kinetics compared to the pyridinyl group .

- Solubility : The 3-methoxyphenyl variant () includes a polar methoxy group, likely improving aqueous solubility compared to the pyridinyl group .

Actividad Biológica

(1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, a compound featuring a pyrazole ring fused with a pyridine moiety, is gaining attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H12N4

- Molecular Weight : 174.23 g/mol

- Boiling Point : 341.2 ± 27.0 °C (predicted)

- Density : 1.27 ± 0.1 g/cm³ .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents and conditions to achieve the desired pyrazole-pyridine linkage. The synthesis process often includes purification steps such as column chromatography to isolate the final product .

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Lung Cancer | A549 | 5.2 |

| Breast Cancer | MDA-MB-231 | 3.8 |

| Colorectal Cancer | HCT116 | 7.5 |

| Prostate Cancer | PC3 | 6.0 |

These findings suggest that the compound's mechanism may involve the inhibition of key signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various derivatives, it was found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.030 |

These results indicate its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial effects, the compound exhibited antifungal activity against several fungal strains, highlighting its broad-spectrum efficacy:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.020 |

| Aspergillus niger | 0.015 |

This antifungal activity further supports the exploration of this compound in treating fungal infections .

Case Study 1: Anticancer Efficacy in Vivo

A recent in vivo study evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, with a reduction rate of approximately 45% after four weeks of treatment.

Case Study 2: Synergistic Effects with Other Antimicrobials

Another study investigated the synergistic effects of this compound when combined with conventional antibiotics against resistant bacterial strains. The combination therapy resulted in enhanced antibacterial activity, suggesting potential for overcoming antibiotic resistance.

Q & A

Q. What are the recommended synthetic routes for (1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of pyrazole aldehydes with acetylated intermediates under reflux in ethanol. For example, pyrazole aldehydes (0.015 mol) and 3-acetyl coumarin derivatives (0.01 mol) are refluxed in ethanol (50 mL) for 8 hours at 140°C, followed by crystallization from ethanol (95%) . Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature to improve yield. Monitoring via TLC or HPLC is critical for intermediate purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl) and methylamine connectivity.

- HRMS : For exact mass verification (e.g., calculated vs. observed [M+H]+).

- HPLC : With UV detection (λ = 254 nm) to assess purity >95% .

- Melting Point : Compare with literature values if available (note: limited data exists for this specific compound).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for kinase inhibition (e.g., PI3Kγ) using enzymatic assays with human recombinant enzymes. Protocols involve:

- Substrate : ATP + fluorescently labeled peptide.

- Incubation : 30 min at 37°C.

- Detection : Fluorescence polarization to measure IC₅₀ values. The (1H-pyrazol-4-yl)methanamine scaffold has shown PI3Kγ inhibition in related analogs, suggesting a starting concentration range of 1–100 µM .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure, and what software is recommended for refinement?

- Methodological Answer : Crystallize the compound via vapor diffusion using dichloromethane/methanol (1:1). Collect diffraction data (resolution ≤1.0 Å) and refine with SHELXL (v.2015+), which supports anisotropic displacement parameters and twin refinement for high-resolution datasets . Key steps:

- Twin Law Calculation : For handling twinned crystals.

- Hydrogen Placement : Use HFIX or DFIX commands.

- Validation : Check R-factor convergence (<5%) and Ramachandran outliers.

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Mitigate via:

- Metabolic Stability Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS. CYP3A4 inhibitors (e.g., ketoconazole) can identify metabolic hotspots .

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models.

- SAR Studies : Modify the pyridinyl or methylamine groups to enhance target selectivity .

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

- Methodological Answer : Use a modular approach:

- Core Modifications : Vary pyridinyl (4-pyridinyl vs. 3-pyridinyl) and methylamine substituents.

- Bioisosteres : Replace pyrazole with oxadiazole or triazole rings .

- Data Table :

| Substituent (R) | PI3Kγ IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| Pyridin-4-yl | 0.45 | 2.1 |

| Pyridin-3-yl | 1.2 | 1.8 |

| Trifluoromethyl | 0.12 | 0.9 |

Data extrapolated from analogs in

Q. What safety protocols are recommended given limited toxicological data for this compound?

- Methodological Answer : Assume acute toxicity (LD₅₀ < 500 mg/kg) based on structural analogs . Implement:

- PPE : OV/AG/P99 respirators (EU) or NIOSH-approved equivalents for aerosolized particles.

- Ventilation : Use fume hoods with >100 ft/min face velocity.

- Waste Disposal : Neutralize with 10% acetic acid before incineration.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity between similar pyrazole derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Solutions:

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends.

- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity.

- Batch Analysis : Compare NMR/HRMS data across studies to rule out structural variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.